2-Methoxy-5-{[3-(2,2,2-trifluoroethoxy)azetidin-1-yl]sulfonyl}benzamide 2-Methoxy-5-{[3-(2,2,2-trifluoroethoxy)azetidin-1-yl]sulfonyl}benzamide
Brand Name: Vulcanchem
CAS No.: 2320209-12-7
VCID: VC4977089
InChI: InChI=1S/C13H15F3N2O5S/c1-22-11-3-2-9(4-10(11)12(17)19)24(20,21)18-5-8(6-18)23-7-13(14,15)16/h2-4,8H,5-7H2,1H3,(H2,17,19)
SMILES: COC1=C(C=C(C=C1)S(=O)(=O)N2CC(C2)OCC(F)(F)F)C(=O)N
Molecular Formula: C13H15F3N2O5S
Molecular Weight: 368.33

2-Methoxy-5-{[3-(2,2,2-trifluoroethoxy)azetidin-1-yl]sulfonyl}benzamide

CAS No.: 2320209-12-7

Cat. No.: VC4977089

Molecular Formula: C13H15F3N2O5S

Molecular Weight: 368.33

* For research use only. Not for human or veterinary use.

2-Methoxy-5-{[3-(2,2,2-trifluoroethoxy)azetidin-1-yl]sulfonyl}benzamide - 2320209-12-7

Specification

CAS No. 2320209-12-7
Molecular Formula C13H15F3N2O5S
Molecular Weight 368.33
IUPAC Name 2-methoxy-5-[3-(2,2,2-trifluoroethoxy)azetidin-1-yl]sulfonylbenzamide
Standard InChI InChI=1S/C13H15F3N2O5S/c1-22-11-3-2-9(4-10(11)12(17)19)24(20,21)18-5-8(6-18)23-7-13(14,15)16/h2-4,8H,5-7H2,1H3,(H2,17,19)
Standard InChI Key QTKYRMKYMKWHDP-UHFFFAOYSA-N
SMILES COC1=C(C=C(C=C1)S(=O)(=O)N2CC(C2)OCC(F)(F)F)C(=O)N

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

2-Methoxy-5-{[3-(2,2,2-trifluoroethoxy)azetidin-1-yl]sulfonyl}benzamide (CAS No. 2320209-12-7) features a benzamide backbone substituted at the 2-position with a methoxy group (-OCH₃) and at the 5-position with a sulfonamide group (-SO₂NH-). The sulfonamide nitrogen is further connected to a 3-(2,2,2-trifluoroethoxy)azetidine ring, a four-membered saturated heterocycle containing one nitrogen atom . The trifluoroethoxy moiety (-OCH₂CF₃) introduces significant electronegativity and lipophilicity, which may influence the compound’s bioavailability and target binding.

Key Structural Data:

PropertyValue
Molecular FormulaC₁₃H₁₅F₃N₂O₅S
Molecular Weight368.33 g/mol
SMILES NotationCOc1ccc(S(=O)(=O)N2CC(OCC(F)(F)F)C2)cc1C(=O)N
IUPAC Name2-methoxy-5-[3-(2,2,2-trifluoroethoxy)azetidin-1-yl]sulfonylbenzamide

The azetidine ring’s constrained geometry and the trifluoroethoxy group’s steric and electronic effects contribute to the compound’s three-dimensional conformation, which is critical for interactions with biological targets .

Physicochemical Characteristics

While experimental data on solubility, melting point, and stability remain limited, the compound’s properties can be inferred from its structural analogs:

  • Lipophilicity: The trifluoroethoxy group enhances lipid solubility, potentially improving membrane permeability.

  • Acid-Base Behavior: The sulfonamide group (pKa ~10–11) may act as a weak acid, influencing ionization under physiological conditions .

  • Hydrogen Bonding: The amide (-CONH₂) and sulfonamide (-SO₂NH-) groups provide multiple hydrogen-bonding sites, crucial for molecular recognition.

Synthesis and Preparation

Synthetic Pathway

The synthesis of 2-Methoxy-5-{[3-(2,2,2-trifluoroethoxy)azetidin-1-yl]sulfonyl}benzamide involves multi-step organic reactions, typically proceeding as follows :

  • Azetidine Intermediate Preparation:

    • Ring-closing reactions of 3-amino-1-propanol derivatives to form the azetidine ring.

    • Introduction of the trifluoroethoxy group via nucleophilic substitution with 2,2,2-trifluoroethyl iodide under basic conditions.

  • Sulfonylation of Benzamide:

    • Sulfonation of 2-methoxy-5-nitrobenzamide using chlorosulfonic acid, followed by reduction of the nitro group to an amine.

    • Coupling the sulfonyl chloride intermediate with the azetidine derivative via a nucleophilic substitution reaction.

  • Final Amidation:

    • Conversion of the carboxylic acid to the amide using ammonium chloride or a primary amine.

Challenges in Synthesis:

  • Reactivity of Trifluoroethoxy Group: The -OCH₂CF₃ group is prone to hydrolysis under acidic or basic conditions, necessitating anhydrous reaction environments.

  • Azetidine Ring Strain: The four-membered azetidine ring requires precise temperature control to prevent ring-opening side reactions .

PrecautionRecommendation
Personal Protective Equipment (PPE)Gloves, goggles, and lab coats mandatory.
VentilationUse fume hoods for weighing and reactions.
Spill ManagementNeutralize with sodium bicarbonate before disposal.

Comparative Analysis with Related Sulfonamides

Structural and Functional Comparisons

CompoundKey Structural FeaturesPotential Applications
N-[(1-ethylpyrrolidin-2-yl)methyl]-2-methoxy-5-sulfamoyl-benzamide Pyrrolidine ring instead of azetidine; lacks trifluoroethoxy groupDopamine receptor modulation (e.g., antipsychotic activity)
4-Methoxy-2-methyl-N-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)benzenesulfonamidePiperazine and thiophene substituentsSerotonin receptor antagonism

The azetidine ring in 2-Methoxy-5-{[3-(2,2,2-trifluoroethoxy)azetidin-1-yl]sulfonyl}benzamide confers greater conformational rigidity compared to pyrrolidine or piperazine derivatives, potentially enhancing target selectivity .

Future Research Directions

  • Solubility and Bioavailability Studies: Systematic evaluation of partition coefficients (logP) and aqueous solubility.

  • Target Identification: High-throughput screening against kinase libraries or bacterial proteomes.

  • Analog Synthesis: Exploring variants with modified azetidine substituents (e.g., cyclopropane or fluorinated groups).

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